9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate is a chemical compound with the molecular formula C28H29NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenylmethyl group and a tert-butoxyphenyl group.
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate involves several steps. One common method includes the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}amine. The reaction is typically carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorenylmethyl group can be replaced by other nucleophiles.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: It is utilized in the synthesis of peptides and proteins, where it helps in the protection of amino groups during the coupling reactions.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate involves its ability to act as a protecting group. The fluorenylmethyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective deprotection under specific conditions, enabling the desired chemical transformations to occur .
Comparison with Similar Compounds
Similar compounds include:
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: This compound also features a fluorenylmethyl group but differs in the substituent attached to the carbamate nitrogen.
9H-fluoren-9-ylmethyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride: This compound has a similar fluorenylmethyl group but includes a piperidine ring instead of the tert-butoxyphenyl group.
The uniqueness of 9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate lies in its specific structure, which provides distinct steric and electronic properties, making it particularly useful in selective protection and deprotection strategies in organic synthesis.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[4-[(2-methylpropan-2-yl)oxy]phenyl]-3-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,17,20,26H,16,18H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFVRXYCSNFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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